molecular formula C10H22O7 B087275 Dipentaerythritol CAS No. 126-58-9

Dipentaerythritol

Cat. No. B087275
CAS RN: 126-58-9
M. Wt: 254.28 g/mol
InChI Key: TXBCBTDQIULDIA-UHFFFAOYSA-N
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Description

Dipentaerythritol, also known as 2,2- [oxybis (methylene)- bis [2-hydroxymethyl]-1,3-propanediol, is a byproduct of pentaerythritol production . It is produced by ALDER S.p.A. of Trieste as a white crystalline powder .


Synthesis Analysis

Dipentaerythritol (DPE) can be synthesized from pentaerythritol (PE) and 3,3-bis (hydroxymethyl)oxetane (BHMO) in a solvent-free environment . The synthesis of DPE by dehydration of PE has been studied using heteropoly compounds and various solid acids .


Molecular Structure Analysis

The molecular formula of Dipentaerythritol is C10H22O7 . The IUPAC name is 2- [ [3-hydroxy-2,2-bis (hydroxymethyl)propoxy]methyl]-2- (hydroxymethyl)propane-1,3-diol . The InChI is InChI=1S/C10H22O7/c11-1-9 (2-12,3-13)7-17-8-10 (4-14,5-15)6-16/h11-16H,1-8H2 .


Chemical Reactions Analysis

Dipentaerythritol is produced on an industrial scale by reacting acetaldehyde with an excess of formaldehyde in the presence of sodium hydroxide . The reactivity of PE with BHMO was considered under acidic and basic conditions .


Physical And Chemical Properties Analysis

Dipentaerythritol is slightly soluble in water and has the appearance of white crystalline powder . Because of its low solubility in water (0.22 g/ 100 g H2O at 20 ℃ and 10.0 g/100 g H2O at 100 ℃) it can be separated from pentaerythritol by fractional crystallization .

Scientific Research Applications

  • Ester Lubricants : DPE esters have been studied for their density behaviors under varying temperatures and pressures, revealing their potential as high-performance lubricants (Fandiño et al., 2010).

  • PVC Heat Stabilizers : DPE multi-acid esters demonstrate excellent performance as multi-functional, green auxiliary heat stabilizers in PVC, enhancing thermal stability and mechanical properties (Gu Lian-xiang, 2012).

  • Resin Synthesis : DPE is a core molecule in synthesizing hyperbranched resins with fatty acid residues, exhibiting properties like good adhesion, gloss, and flexibility, suitable for coatings and adhesives (Bat et al., 2006).

  • Crystallization Kinetics : The study of crystallization kinetics of DPE and pentaerythritol reveals insights into separating these materials based on their crystal characteristics (Yu Shi-rui, 2004).

  • Catalysis in Synthesis : DPE's synthesis from formaldehyde and acetaldehyde over MgO catalysts has been explored, indicating its potential in catalytic reactions (Wang Xing-yi, 2002).

  • Polymerization Agent : Used as a chain branching agent in the direct condensation polymerization of lactic acid, DPE helps synthesize high molecular weight poly(lactic acids) (Soo-Ja Kim & Young Ha Kim, 1999).

  • Synthesis of Acrylates : DPE pentaacrylate has been synthesized for potential use in various applications, including coatings and adhesives (Li An-mei, 2006).

  • Fire Retardant Additives : DPE has been used in combinations with other chemicals to enhance fire resistance in coatings, demonstrating its efficacy in forming intumescent char layers (Guojian Wang & Jiayun Yang, 2011).

  • Vapor Pressure Modeling : Studies on the vapor pressure of DPE ester lubricants contribute to understanding their phase behavior and potential applications in industrial contexts (J. García et al., 2011).

  • Flame Retardancy in Polymers : DPE's use in enhancing flame retardancy in polypropylene has been explored, showing potential in safer materials manufacturing (S. Yu et al., 2019).

  • Bonding Agent in Dental Applications : DPE has been studied as an alternative phosphate ester monomer for bonding methacrylate-based resins to zirconia, a material used in dental prosthetics (Ying Chen et al., 2016).

Safety And Hazards

When handling Dipentaerythritol, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O7/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h11-16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBCBTDQIULDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)COCC(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027039
Record name Dipentaerythritol
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Molecular Weight

254.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals, Off-white or white solid; [HSDB] White powder; [MSDSonline]
Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)-
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Record name Dipentaerythritol
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Solubility

Solubility at 25 °C in: methanol 0.25 g/100 g; ethanol 0.07 g/100 g; acetone < 0.1 g 100 g; benzene < 0.1 g/100 g., Solubility in water 0.30 g/100 g
Record name DIPENTAERYTHRITOL
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Density

1.33 @ 25 °C/4 °C
Record name DIPENTAERYTHRITOL
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Product Name

Dipentaerythritol

Color/Form

OFF-WHITE, FREEFLOWING POWDER, White crystalline compound

CAS RN

126-58-9
Record name Dipentaerythritol
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Record name Dipentaerythritol
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Record name DIPENTAERYTHRITOL
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Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)-
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Record name 2,2,2',2'-tetrakis(hydroxymethyl)-3,3'-oxydipropan-1-ol
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Record name DIPENTAERYTHRITOL
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Melting Point

212-220 °C
Record name DIPENTAERYTHRITOL
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

Procedure details

A four-neck flask equipped with a stirrer, a temperature gauge, a nitrogen gas blowing tube and a water separator was charged with 89.8 g (1.0 mol) of dipentaerythritol (trade name: DiPentarit, manufactured by Koei Kagaku Co., Ltd), 86.2 g (2.0 mol) of benzoic acid (trade name: PuroxB, manufactured by DSM Company) and 424.0 g (4.0 mol) of hydroxystearic acid (trade name: Hydroxystearic acid, manufactured by Kawaken Fine Chemicals Co., Ltd) and the mixture was reacted using 0.6 g of tin chloride as a catalyst at 180° C. to 200° C. under a nitrogen stream for about 15 hours. After the reaction was finished, the reaction mixture was purified by a usual method, to obtain 391.6 g of the target ester compound of dipentaerythritol, and benzoic acid and 12-hydroxystearic acid, the ester compound having a saponification value of 211.
Quantity
0.6 g
Type
catalyst
Reaction Step One
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89.8 g
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reactant
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86.2 g
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reactant
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424 g
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Synthesis routes and methods II

Procedure details

The compound (A) can also be prepared by polymerization of the reaction product of the compound [5] with an α,β-unsaturated hydroxyl compound, such as 2-hydroxyethyl acrylate, 2-hydroxyethyl methacrylate, 2-hydroxypropyl acrylate, 2-hydroxypropyl methacrylate, 3-hydroxypropyl acrylate, 3-hydroxypropyl methacrylate, 2-hydroxybutyl acrylate, 2-hydroxybutyl methacrylate, 3-hydroxybutyl acrylate, 3-hydroxybutyl methacrylate, 4-hydroxybutyl acrylate, 4-hydroxybutyl methacrylate, dipentaerythritol hexa(meth)acrylate, hexa(meth)acrylate of a compound formed by addition of dipentaerythritol with ε-caprolactone and the like, or with a corresponding α,β-unsaturated thiol compound. The compound (A) can also be prepared by copolymerization of the reaction product with an α,β-unsaturated compound having no functional groups. Examples of the α,β-unsaturated compound having no functional groups are: methyl (meth)acrylate, ethyl (meth)acrylate, n-propyl (meth)acrylate, isopropyl (meth)acrylate, n-butyl (meth)acrylate, isobutyl (meth)acrylate, sec-butyl (meth)acrylate, t-butyl (meth)acrylate, cyclohexyl (meth)acrylate, 2-ethylhexyl (meth)acrylate, lauryl (meth)acrylate, stearyl (meth)acrylate, styrene, α-methylstyrene, p-vinyltoluene, acrylonitrile and the like.
[Compound]
Name
compound ( A )
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0 (± 1) mol
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reactant
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compound [ 5 ]
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reactant
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[Compound]
Name
hydroxyl
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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3-hydroxybutyl acrylate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
dipentaerythritol hexa(meth)acrylate
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Examples of the compounds which have at least one addition polymerizable ethylenically unsaturated group and have a boiling point of 100° C. or higher under the atmospheric pressure include monofunctional acrylates or methacrylates such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; and polyfunctional acrylates or methacrylates such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol(meth)acrylate, trimethylolpropane tri(acryloyloxy propyl)ether, tri(acryloyloxy ethyl)isocyanurate, compounds obtained by (meth)acrylation after adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as glycerin or trimethylolethane, compounds obtained by poly(meth)acrylation of pentaerythritol or dipentaerythritol, urethane acrylates described in Japanese Patent Application Publication (JP-B) Nos. 48-41708 and 50-6034, and JP-A No. 51-37193, polyester acrylates described in JP-A No. 48-64183, and JP-B Nos. 49-43191 and 52-30490, and epoxy acrylates which are reaction products of an epoxy resin and (meth)acrylic acid.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
alcohol
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

In a four-neck glass flask of 3 L in volume to which a reflux cooler, a water separator, an air introducing tube, a thermometer and a stirrer were attached, 203 g of methyl acrylate, 100 g of dipentaerythritol (purity: 95% or higher, made by Tokyo Chemical Industry Co., Ltd.), 6.3 g of 3-hydroxy-4-methyl-benzenesulfonic acid, 12.6 g of p-toluenesulfonic acid, 0.16 g of copper sulfate, and further 140 g of toluene as a solvent were charged. The mixture was stirred while nitrogen gas was blown in the flask, and heated at 100° C. for 2 hours. Thereafter, while the system interior was gradually depressurized and methanol produced by the transesterification and toluene as a solvent were distilled out, the reaction was performed finally at 200 mmHg for 6 hours. After the finish of the reaction, cleaning with an alkali aqueous solution and a neutralization operation were repeated to obtain an acrylate of dipentaerythritol as a reaction product.
Name
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100 g
Type
reactant
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203 g
Type
solvent
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6.3 g
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solvent
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12.6 g
Type
solvent
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Quantity
0.16 g
Type
solvent
Reaction Step Three
Quantity
140 g
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

8.78 grams 2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1, 16diyldimetylate (UDMA); 3.33 grams 7, 7, 9 63, 63, 65-hexamethyl-4, 13, 60, 69-tetra-xo-3, 14, 19, 24, 29, 34, 39, 44, 49, 54, 59, 70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate resin; 5.04 grams a mixture of 1,1′, 2,2′ and 1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate (OEMA); 0.20 grams camphorquinone (CQ); 0.60 grams ethyl-4,N,N-dimethylaminobenzoate (EDAB); 0.10 grams butylated hydroxytoluene (BHT); 14.83 grams ethanol and 59.14 grams acetone are mixed at 23° C. for 30 minutes to form a Self-Priming Metal Adhesive.
[Compound]
Name
2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
14.83 g
Type
reactant
Reaction Step Two
Quantity
59.14 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
7
Quantity
3.33 g
Type
reactant
Reaction Step Four
[Compound]
Name
70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mixture
Quantity
5.04 g
Type
reactant
Reaction Step Six
Name
1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.2 g
Type
reactant
Reaction Step Eight
[Compound]
Name
ethyl-4,N,N-dimethylaminobenzoate
Quantity
0.6 g
Type
reactant
Reaction Step Nine
[Compound]
Name
butylated hydroxytoluene
Quantity
0.1 g
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,720
Citations
A Pal, I Sevonkaev, B Bartling, J Rijssenbeek… - RSC Advances, 2014 - pubs.rsc.org
Highly dispersed uniform Ni particles ranging in size from 0.1 to 1.2 μm were synthesized by reducing nickel carbonate in polyols in the presence of dipentaerythritol (DPE) and noble …
Number of citations: 12 pubs.rsc.org
I Cabasso, SK Sahni, D Vofsi - Journal of Polymer Science Part …, 1988 - Wiley Online Library
Phosphonic acid ester derivatives of glycerol, D‐mannitol, D‐sorbitol, pentaerythritol, and dipentaerythritol have been synthesized by transacetalation reactions with diethyl 2,2‐…
Number of citations: 19 onlinelibrary.wiley.com
M Lewin, J Brozek, MM Martens - Polymers for Advanced …, 2002 - Wiley Online Library
The use of sulfur compounds and particularly sulfamates for flame‐retarding cellulose and other polymers is reviewed. Recent results on flame‐retarding polyamides in this laboratory …
Number of citations: 65 onlinelibrary.wiley.com
LW Trevoy, ME Myers - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… The mechanism for formation of dipentaerythritol has not been hitherto established. Three … of reactions leading to dipentaerythritol: (I) the isolation of radioactive dipentaerythritol from a …
Number of citations: 14 cdnsciencepub.com
M Landart, M Lemaire, E Metay - Organic Process Research & …, 2020 - ACS Publications
The direct synthesis of dipentaerythritol (DPE) from pentaerythritol (PE) was studied under acidic conditions. After optimization of the reaction parameters in a batch reactor, DPE was …
Number of citations: 2 pubs.acs.org
C Wei, H Zhou, S Li, G Zhao, Z Jin, X Jin… - Macromolecular …, 2022 - Wiley Online Library
Polyurethane (PU) elastomers have great potential to work as flexible substrates in electronic materials. In this work, hyperbranched PU elastomers are designed and prepared utilizing …
Number of citations: 0 onlinelibrary.wiley.com
X Paredes, AS Pensado, MJP Comunas… - Journal of Chemical & …, 2010 - ACS Publications
In the present work viscosity data for two dipentaerythritol esters (DiPEs) from (303.15 to 373.15) K up to 60 MPa are reported. The experimental measurements were performed with a …
Number of citations: 27 pubs.acs.org
H Peng, N Tian, C Yu, Y Gao, K Li, H Yan… - Crystal Growth & …, 2021 - ACS Publications
The experimental metastable zone widths of PE–DPE–H 2 O systems were measured by a polythermal method, and the nucleation behavior of pentaerythritol (PE) and the influence of …
Number of citations: 5 pubs.acs.org
MP Shaver, DJA Cameron - Biomacromolecules, 2010 - ACS Publications
The synthesis of a family of polymer stars with arms of varied tacticities is discussed. The effect of polymer tacticity on the physical properties of these polymer stars is presented. …
Number of citations: 73 pubs.acs.org
S Aisawa, C Nakada, H Hirahara, N Takahashi… - Applied Clay …, 2019 - Elsevier
In recent years, layered double hydroxide (LDH) well-known as hydrotalcite-like compound has received considerable attention due to its potential technological applications such as …
Number of citations: 17 www.sciencedirect.com

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